molecular formula C17H14O5 B1666651 AH 6809 CAS No. 33458-93-4

AH 6809

Numéro de catalogue: B1666651
Numéro CAS: 33458-93-4
Poids moléculaire: 298.29 g/mol
Clé InChI: AQFFXPQJLZFABJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'AH 6809 implique plusieurs étapes, en commençant par des matières premières disponibles dans le commerceLes conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et nécessitent un contrôle minutieux de la température et du temps de réaction pour obtenir des rendements et une pureté élevés .

Méthodes de production industrielle

La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des paramètres de réaction pour assurer une qualité et un rendement constants. Le produit final est purifié en utilisant des techniques telles que la cristallisation et la chromatographie pour obtenir les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions

L'AH 6809 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de l'this compound comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction varient en fonction de la transformation souhaitée, mais impliquent généralement des températures contrôlées et l'utilisation de solvants organiques .

Principaux produits formés

Les principaux produits formés à partir des réactions de l'this compound dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent donner des acides carboxyliques ou des cétones, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels tels que des halogénures ou des groupes alkyles .

Applications de la recherche scientifique

L'this compound a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

L'this compound exerce ses effets en se liant aux récepteurs des prostaglandines EP1, EP2 et DP et en les antagonisant. Cette inhibition empêche l'activation de ces récepteurs par leurs ligands naturels, tels que la prostaglandine E2 (PGE2) et la prostaglandine D2 (PGD2). Le blocage de ces récepteurs perturbe les voies de signalisation en aval, y compris la voie de l'adénosine monophosphate cyclique (AMPc), ce qui entraîne une réduction des réponses cellulaires aux prostaglandines .

Applications De Recherche Scientifique

Key Mechanisms:

  • Inhibition of Cell Proliferation : AH 6809 has been shown to reduce cell viability in various cancer cell lines by interfering with PGE2-mediated signaling pathways.
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells, enhancing the expression of pro-apoptotic markers while downregulating anti-apoptotic factors.

Lung Adenocarcinoma Research

A recent study highlighted this compound's efficacy in lung adenocarcinoma (LUAD) models. The compound was found to significantly inhibit LUAD cell proliferation and promote apoptosis through modulation of epithelial-mesenchymal transition (EMT) pathways.

Key Findings:

  • Cell Viability : Treatment with this compound resulted in a marked decrease in cell viability over time (72 and 96 hours) in LUAD cells.
  • Gene Expression : Upregulation of pro-apoptotic genes (e.g., BAX, Caspase-3) and downregulation of EMT markers (e.g., VIM, CDH2) were observed in treated cells .

Hepatocellular Carcinoma Studies

In hepatocellular carcinoma (HCC), this compound has been utilized as a positive control to assess the anti-cancer effects of other compounds, such as total flavonoids from Radix Tetrastigmae. The compound demonstrated significant inhibitory effects on HepG2 cell growth.

Data Summary:

Concentration (µM)Inhibition (%)
521.62
1024.74
2034.18
4053.71
8067.13
16075.26

The IC50 value for this compound was determined to be approximately 35.111 µM , indicating its potency against HepG2 cells when compared to controls .

Pharmacological Characterization

This compound has been characterized for its pharmacological properties across various studies, demonstrating its ability to block PGE2-induced signaling pathways effectively.

Notable Observations:

  • Calcium Accumulation : this compound inhibits Ca²⁺ accumulation in Xenopus oocytes transfected with human EP2 receptors, showcasing its antagonistic effects on receptor-mediated signaling .
  • cAMP Accumulation : The compound also blocks the accumulation of cyclic adenosine monophosphate (cAMP), further affirming its role as an EP2 antagonist .

Case Study: Inhibition of Lung Cancer Metastasis

A study focused on brain-metastatic LUAD revealed that this compound significantly suppressed tumor growth and metastasis by targeting specific molecular pathways involved in cancer progression. The study utilized genomic analyses and cellular assays to demonstrate the compound's effectiveness in promoting apoptosis and inhibiting cell proliferation .

Case Study: Effects on HepG2 Cells

In another investigation, this compound was used to evaluate the anti-cancer effects of herbal extracts on HepG2 cells. The results indicated that while this compound effectively inhibited cell growth, certain flavonoid extracts exhibited even greater inhibitory effects at higher concentrations .

Mécanisme D'action

AH 6809 exerts its effects by binding to and antagonizing prostaglandin receptors EP1, EP2, and DP. This inhibition prevents the activation of these receptors by their natural ligands, such as prostaglandin E2 (PGE2) and prostaglandin D2 (PGD2). The blockade of these receptors disrupts downstream signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, leading to reduced cellular responses to prostaglandins .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de l'AH 6809

L'this compound est unique en raison de son activité antagoniste spécifique contre plusieurs récepteurs des prostaglandines (EP1, EP2 et DP), ce qui en fait un outil précieux pour étudier les rôles complexes des prostaglandines dans divers processus biologiques. Sa capacité à inhiber sélectivement ces récepteurs sans affecter les autres fournit aux chercheurs un moyen précis de disséquer les voies de signalisation des prostaglandines .

Activité Biologique

AH 6809, chemically known as 6-isopropoxy-9-oxoxanthene-2-carboxylic acid, is a compound primarily recognized for its antagonistic properties against prostaglandin receptors, particularly EP1 and EP2. Its biological activity has been extensively studied in various contexts, including its effects on human platelets, cancer metastasis, and cardiovascular health.

This compound functions primarily as an antagonist at the prostaglandin EP1 receptor with a pA2 value of 6.8 and at the EP2 receptor with a Ki value of 350 nM. Additionally, it exhibits weak inhibitory effects on DP receptors (pA2 = 4.45) . This receptor specificity is crucial for understanding its therapeutic potential and limitations.

Biological Effects

  • Platelet Aggregation :
    • This compound has been shown to influence platelet aggregation significantly. In studies involving human platelets, it demonstrated both anti-aggregatory and aggregatory actions depending on the concentration and presence of other agents .
  • Cancer Research :
    • Recent studies have explored this compound's role in regulating lung adenocarcinoma metastasis. The compound was found to mediate genomic differences between brain-metastatic and non-brain-metastatic lung adenocarcinoma cells, suggesting a potential role in cancer treatment strategies .
  • Cardiovascular Health :
    • In a randomized trial assessing copper supplementation, this compound was noted to decrease the contractile responses of aortic rings by approximately 0.9-fold when pre-incubated with the compound (p = 0.05) . This indicates its potential influence on vascular function.

Case Studies

Study on Platelet Function :
In one study, researchers evaluated the effects of this compound on human platelets in the presence of various agonists. The results indicated that this compound could inhibit platelet aggregation effectively when used at specific concentrations, highlighting its potential as a therapeutic agent in conditions involving platelet activation .

Lung Adenocarcinoma Metastasis Study :
Another significant investigation focused on the impact of this compound on lung adenocarcinoma metastasis. The study revealed that the compound could alter gene expression profiles associated with metastatic behavior, offering insights into its application in cancer therapy .

Data Summary

Biological Activity Effect Reference
Antagonism at EP1pA2 = 6.8
Antagonism at EP2Ki = 350 nM
Weak inhibition at DPpA2 = 4.45
Platelet AggregationInhibitory effects observed
Lung Cancer MetastasisAlters genomic expression
Cardiovascular ResponseDecreased contractile response (0.9-fold)

Propriétés

IUPAC Name

9-oxo-6-propan-2-yloxyxanthene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-9(2)21-11-4-5-12-15(8-11)22-14-6-3-10(17(19)20)7-13(14)16(12)18/h3-9H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFFXPQJLZFABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C(=O)C3=C(O2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187106
Record name 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33458-93-4
Record name 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033458934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AH 6809
Reactant of Route 2
AH 6809
Reactant of Route 3
AH 6809
Reactant of Route 4
AH 6809
Reactant of Route 5
AH 6809
Reactant of Route 6
AH 6809
Customer
Q & A

ANone: AH 6809 is widely recognized as an antagonist of prostaglandin E2 (PGE2) receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] While it demonstrates affinity for EP1, EP2, and DP receptors, its selectivity for specific subtypes varies across different studies and tissues.

ANone: By antagonizing PGE2 receptors, this compound can inhibit various downstream effects of PGE2, including:

  • Suppression of sleep: In rat models, this compound infusion into the third ventricle increased slow-wave sleep and paradoxical sleep, suggesting it counteracts the wakefulness-promoting effects of endogenous PGE2. []
  • Reduction of tracheal smooth muscle contraction: this compound attenuated both spontaneous tone and PGE2-elicited contraction in guinea pig trachealis, indicating involvement of EP1 receptors in these processes. []
  • Alteration of cytokine release: In human airway smooth muscle cells, this compound antagonized the inhibitory effect of 8-iso-PGE1 and 8-iso-PGE2 on GM-CSF output, suggesting an interaction with EP2 receptors. []
  • Inhibition of cell proliferation: this compound dose-dependently reduced serum-induced 3T6 fibroblast proliferation and caused an increase in the G0/G1 cell cycle population, suggesting EP1 receptor involvement in cell cycle progression. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.